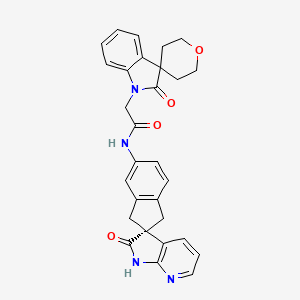
CGRP antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGRP antagonist 1 is a potent receptor antagonist for the calcitonin gene-related peptide (CGRP) receptor. It has shown significant potential in the study of cardiovascular and neurovascular diseases . This compound is particularly relevant in the context of migraine treatment, where it has been found to effectively inhibit the CGRP receptor, thereby alleviating migraine symptoms .
Preparation Methods
The synthesis of CGRP antagonist 1 involves several key steps. One common method includes the Hayashi–Miyaura reaction, asymmetric conjugate addition, and intramolecular Heck reaction . The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and distilled water .
Chemical Reactions Analysis
CGRP antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound can be oxidized to form different oxidized derivatives, or it can undergo nucleophilic substitution to form various substituted products .
Scientific Research Applications
CGRP antagonist 1 has a wide range of scientific research applications. In chemistry, it is used to study the interactions and binding affinities of CGRP receptors. In biology and medicine, it is primarily used in the research of cardiovascular and neurovascular diseases, particularly in the context of migraine treatment . The compound has shown considerable effectiveness and safety in clinical trials for migraine prophylaxis . Additionally, it is used in the study of other conditions where CGRP plays a role, such as inflammation and immune responses .
Mechanism of Action
The mechanism of action of CGRP antagonist 1 involves its binding to the CGRP receptor, thereby inhibiting the physiological and cellular effects of CGRP . CGRP is a neurotransmitter that plays a major role in migraine attacks by causing blood vessels to expand, increasing inflammation, and triggering migraine symptoms . By blocking the binding of CGRP to its receptor, this compound effectively prevents these effects, thereby alleviating migraine symptoms .
Comparison with Similar Compounds
CGRP antagonist 1 is unique in its high potency and specificity for the CGRP receptor. Similar compounds include atogepant, erenumab, ubrogepant, and galcanezumab . These compounds also target the CGRP receptor but may differ in their binding affinities, mechanisms of action, and clinical applications. For instance, atogepant is another small molecule CGRP receptor antagonist used for migraine prophylaxis, while erenumab is a monoclonal antibody that targets the CGRP receptor .
Properties
Molecular Formula |
C29H26N4O4 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]-2-(2-oxospiro[indole-3,4'-oxane]-1-yl)acetamide |
InChI |
InChI=1S/C29H26N4O4/c34-24(17-33-23-6-2-1-4-21(23)28(27(33)36)9-12-37-13-10-28)31-20-8-7-18-15-29(16-19(18)14-20)22-5-3-11-30-25(22)32-26(29)35/h1-8,11,14H,9-10,12-13,15-17H2,(H,31,34)(H,30,32,35)/t29-/m0/s1 |
InChI Key |
HGRHCVKYWPUJJT-LJAQVGFWSA-N |
Isomeric SMILES |
C1COCCC12C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(C[C@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4 |
Canonical SMILES |
C1COCCC12C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


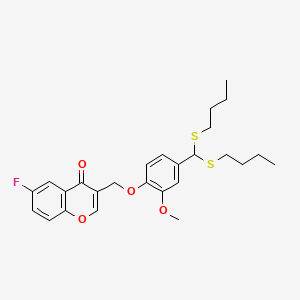
![(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide](/img/structure/B12426959.png)

![10-[3-(4-Hydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12426966.png)
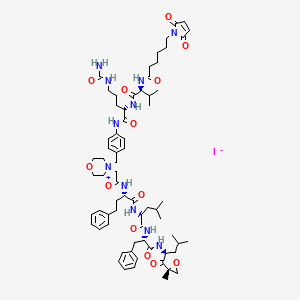

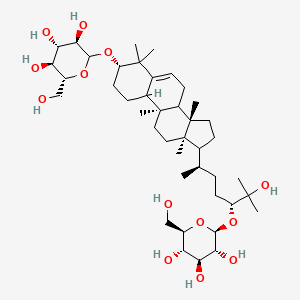
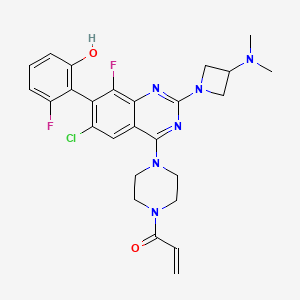
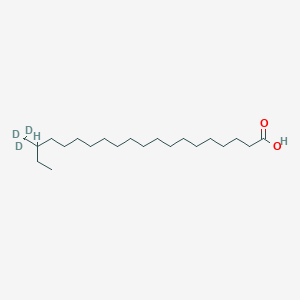
![N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12427005.png)

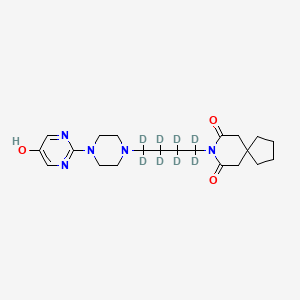
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12427027.png)

